N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a thiophene ring substituted with a furan moiety and a 2-methoxybenzenesulfonamide group. This structure combines aromatic sulfonamide pharmacophores with π-electron-rich thiophene and furan systems, which are known to enhance biological activity through improved binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-20-15-5-2-3-7-16(15)23(18,19)17-10-13-9-12(11-22-13)14-6-4-8-21-14/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIHDAYRUJNJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by sulfonamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Research suggests that compounds with similar structures exhibit a wide range of biological activities, particularly antimicrobial and anticancer properties. The presence of both furan and thiophene rings may enhance the compound's effectiveness against various pathogens.
Antimicrobial Properties
Studies indicate that sulfonamides are effective against a variety of bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, ranging from 20 to 70 µM. The dual heterocyclic structure of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide could yield similar or enhanced activity against these pathogens.
Cytotoxicity Testing
In vitro assays have demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in cell lines such as Vero and MDCK. This suggests that while the compound may effectively combat certain pathogens, it exhibits a favorable safety profile.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives:
- Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.
Antibacterial Activity
In a study examining structurally related compounds, it was found that those with similar structural motifs exhibited significant antibacterial activity. The dual heterocyclic nature of this compound suggests it could also possess robust antibacterial properties.
Cytotoxicity Testing
Further investigations into the cytotoxic effects revealed that compounds with similar structures had CC50 values indicating low toxicity levels in mammalian cell lines, reinforcing the potential therapeutic applicability of this compound.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings can interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene-Sulfonamide Scaffolds
- Compound 142 (4-{N-[(Thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid): Structure: Replaces the 2-methoxy group with a 4-fluoro substituent and introduces a carboxylic acid moiety. Activity: Acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), with a synthesis yield of 40% .
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 6): Structure: Features a propenylamino linker between thiophene and sulfonamide, with a thiazole substituent. Activity: Exhibits potent anti-breast cancer activity (IC₅₀ < 1 µM), outperforming doxorubicin in vitro .
Furan-Containing Sulfonamide Derivatives
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Structure : Integrates a furan-oxadiazole core with a cyclohexyl-ethyl sulfamoyl group.
- Activity : Demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) .
- Key Difference : The oxadiazole ring replaces the thiophene system, altering electronic properties and hydrogen-bonding capacity.
Methoxy-Substituted Sulfonamides
- N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide: Structure: Contains a 4-methoxyphenyl group fused to a naphthalene system. Key Difference: The bulky naphthalene group may limit membrane permeability compared to the smaller thiophene-furan hybrid.
Data Table: Structural and Functional Comparison
*Calculated based on structure.
Research Findings and Mechanistic Insights
- Electron-Donating Groups : The 2-methoxy group in the target compound may enhance solubility and π-π stacking interactions, as seen in methoxy-substituted sulfonamides like those in and .
- Hybrid Heterocycles : The thiophene-furan system likely improves metabolic stability compared to simpler thiophene derivatives, analogous to furan-containing LMM11’s resistance to enzymatic degradation .
- Anticancer Potential: Thiophene-sulfonamide hybrids (e.g., Compounds 6, 8, 10) show strong anticancer activity, suggesting the target compound could be optimized for similar applications .
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 303.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities including antibacterial and carbonic anhydrase inhibition.
1. Inhibition of Carbonic Anhydrase
Research indicates that derivatives of thiophene and furan sulfonamides exhibit significant inhibition of human carbonic anhydrase II, with some compounds showing nanomolar potency. This inhibition is crucial for developing topical agents for ocular hypotension, as demonstrated in studies involving normotensive rabbits .
2. Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. It was found that certain derivatives could significantly alter perfusion pressure, indicating potential cardiovascular effects. The study provided a comparative analysis of different compounds, highlighting the need for further pharmacokinetic studies to understand their mechanisms better .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decrease |
| Compound 2 | 0.001 | Significant decrease |
| Compound 3 | 0.001 | Moderate decrease |
4. Potential as an Anticancer Agent
Preliminary data suggest that compounds with similar structures may have anticancer properties by inhibiting specific pathways involved in tumor growth and survival. The sulfonamide moiety may play a role in these inhibitory effects, although specific studies on this compound are still needed to confirm such activities .
Case Studies
In a recent case study involving the application of sulfonamide derivatives in treating ocular hypertension, researchers noted significant reductions in intraocular pressure when tested in vivo on rabbit models. The study emphasized the importance of structural modifications in enhancing efficacy and reducing side effects .
Q & A
Q. What experimental strategies elucidate the mechanism of enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to determine association/dissociation rates (e.g., kₐ ~10⁴ M⁻¹s⁻¹).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions.
- Mutagenesis Studies : Modify key residues in the enzyme’s active site (e.g., Tyr355 in COX-2) to confirm sulfonamide binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
